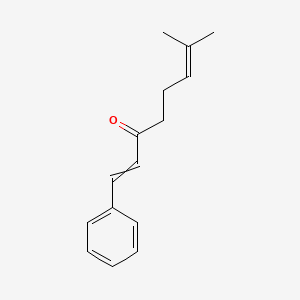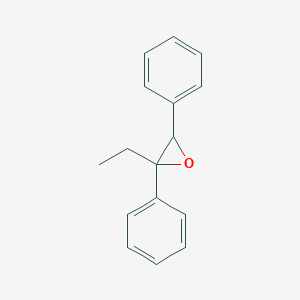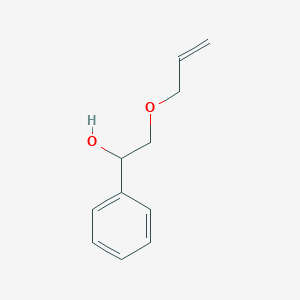
magnesium;oct-1-ene;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;oct-1-ene;chloride is an organometallic compound that combines magnesium, oct-1-ene, and chloride. This compound is of interest due to its potential applications in various fields, including organic synthesis and catalysis. The presence of magnesium and chloride ions, along with the organic moiety oct-1-ene, provides unique chemical properties that can be exploited in different chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;oct-1-ene;chloride typically involves the reaction of magnesium with oct-1-ene in the presence of a chloride source. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl halide (in this case, oct-1-ene chloride) in an anhydrous ether solvent. The reaction is usually carried out under inert conditions to prevent the oxidation of magnesium .
Industrial Production Methods
Industrial production of this compound can involve the electrolytic reduction of magnesium chloride in the presence of oct-1-ene. This process requires high temperatures and controlled conditions to ensure the efficient formation of the desired compound. The use of pure magnesium chloride and oct-1-ene is crucial to minimize impurities and maximize yield .
化学反応の分析
Types of Reactions
Magnesium;oct-1-ene;chloride can undergo various types of chemical reactions, including:
Oxidation: The magnesium center can be oxidized to form magnesium oxide or other magnesium-containing compounds.
Reduction: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of other compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound. Solvents such as tetrahydrofuran (THF) and diethyl ether are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups .
科学的研究の応用
Magnesium;oct-1-ene;chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biological Studies: Research has explored its potential use in biological systems, particularly in the study of magnesium’s role in cellular processes.
Industrial Applications: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of magnesium;oct-1-ene;chloride involves the interaction of the magnesium center with various substrates. The magnesium ion can coordinate with electron-rich species, facilitating nucleophilic attacks and other chemical transformations. The chloride ion can also participate in reactions, either as a leaving group or as a nucleophile .
類似化合物との比較
Similar Compounds
Similar compounds to magnesium;oct-1-ene;chloride include other organomagnesium compounds such as:
- Magnesium ethyl bromide
- Magnesium phenyl chloride
- Magnesium butyl iodide
Uniqueness
This compound is unique due to the presence of the oct-1-ene moiety, which provides specific reactivity and selectivity in chemical reactions. This distinguishes it from other organomagnesium compounds that may have different alkyl or aryl groups .
特性
CAS番号 |
258354-55-1 |
|---|---|
分子式 |
C8H15ClMg |
分子量 |
170.96 g/mol |
IUPAC名 |
magnesium;oct-1-ene;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1 |
InChIキー |
CXJCADOFDQHFKS-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCCCCC=C.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)

![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)



